molecular formula C14H17ClN2O2 B13104626 benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride

benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride

Cat. No.: B13104626
M. Wt: 280.75 g/mol
InChI Key: RBMAZNIEIARYFZ-JHEYCYPBSA-N
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Description

Benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride typically involves the reaction of 3-pyrroline with benzyl chloroformate . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium methoxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the pyrrole ring, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H16N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12;/h1-6,8,12-13,15H,7,9-10H2;1H/t12-,13+;/m0./s1

InChI Key

RBMAZNIEIARYFZ-JHEYCYPBSA-N

Isomeric SMILES

C1CN([C@H]2[C@H]1NC=C2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(C2C1NC=C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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